[(3-Chloro-4-fluorophenyl)methyl](methyl)aminehydrochloride
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Overview
Description
(3-Chloro-4-fluorophenyl)methylaminehydrochloride is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methylaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)methylaminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines or fully reduced hydrocarbons.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)methylaminehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with similar structural features.
4-Chloro-3-fluorophenol: A compound used in organic synthesis with similar substitution patterns on the phenyl ring.
Uniqueness
(3-Chloro-4-fluorophenyl)methylaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10Cl2FN |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-3-8(10)7(9)4-6;/h2-4,11H,5H2,1H3;1H |
InChI Key |
FDZMOHVSMLRVEX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)Cl.Cl |
Origin of Product |
United States |
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